molecular formula C14H12ClNO4S B7781537 (S)-2-(4-chlorophenylsulfonamido)-2-phenylacetic acid

(S)-2-(4-chlorophenylsulfonamido)-2-phenylacetic acid

Cat. No. B7781537
M. Wt: 325.8 g/mol
InChI Key: RCGHLRLGTZRRKK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(4-chlorophenylsulfonamido)-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H12ClNO4S and its molecular weight is 325.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-chlorophenylsulfonamido)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-chlorophenylsulfonamido)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(4-chlorophenylsulfonamido)-2-phenylacetic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
4-chlorobenzenesulfonyl chloride, phenylacetic acid, sodium hydroxide, sodium bicarbonate, ethyl acetate, wate

Reaction
Step 1: Conversion of phenylacetic acid to phenylacetic acid chloride using thionyl chloride, Step 2: Reaction of phenylacetic acid chloride with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine to form (S)-2-(4-chlorophenylsulfonamido)-2-phenylacetyl chloride, Step 3: Hydrolysis of (S)-2-(4-chlorophenylsulfonamido)-2-phenylacetyl chloride with sodium hydroxide to form (S)-2-(4-chlorophenylsulfonamido)-2-phenylacetic acid, Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate, Step 5: Purification of the product by recrystallization from wate

properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGHLRLGTZRRKK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-chlorophenylsulfonamido)-2-phenylacetic acid

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